5-bromo-2-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

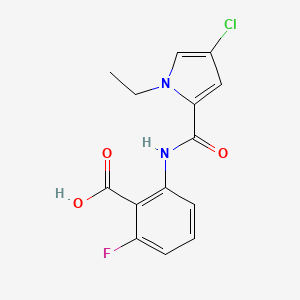

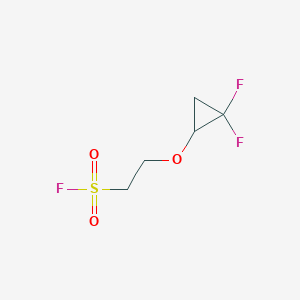

The compound “5-bromo-2-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, which is a common moiety in pharmaceutical drugs and is known for its bioactivity . The molecule also contains halogens (bromine, chlorine, and fluorine), which can significantly affect the molecule’s reactivity and biological activity.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivative. The bromine and chlorine could be introduced via electrophilic aromatic substitution reactions. The amide group could be formed through a reaction with the appropriate amine .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar aromatic benzene ring, with the various substituents adding to the complexity of the molecule. The presence of the halogens and the amide group would likely have significant effects on the molecule’s overall polarity and potential for hydrogen bonding .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the halogens and the amide group. The halogens might undergo substitution reactions under the right conditions, and the amide group could participate in various reactions, including hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the halogens would likely make the compound relatively dense and could also affect its boiling and melting points. The amide group could allow for hydrogen bonding, which might influence the compound’s solubility properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

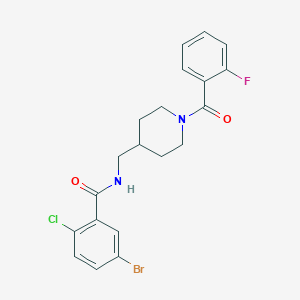

Synthesis Techniques and Bioactivities : This compound is synthesized using elimination, reduction, and bromization reactions. For example, 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene is an intermediate in its synthesis. These synthesized compounds exhibit certain bioactivities and are characterized using techniques like NMR, IR, and MS (Cheng De-ju, 2015).

Characterization of Antagonists : The compound has been used in the synthesis of novel non-peptide CCR5 antagonists. These antagonists, derived from the reaction of intermediates like 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene, are characterized by their structure using NMR and MS techniques (H. Bi, 2014).

Pharmacological Studies

Pharmacokinetics of Novel Inhibitors : It is used in the study of novel anaplastic lymphoma kinase inhibitors. The pharmacokinetics of these inhibitors, including their systemic clearance and metabolic pathways, are crucial for cancer treatment research (Y. Teffera et al., 2013).

Antipsychotic Properties : Research on benzamides with serotonin receptor properties includes derivatives of this compound. These studies are significant in the development of potential antipsychotic agents (Feipu Yang et al., 2016).

Molecular Structure Studies

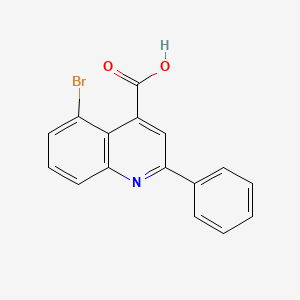

Structural Analysis : The compound contributes to the structural analysis of various molecules. For example, studies on trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors use this compound in analyzing dihedral angles and atom distances (Bin Li et al., 2005).

Chemical Synthesis and Magnetic Properties : It is utilized in the synthesis of specific chemical structures, such as phenoxo-bridged dicopper(II) complexes. These studies involve understanding the electrochemical and magnetic behaviors of the synthesized compounds (P. Amudha et al., 1999).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-2-chloro-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrClFN2O2/c21-14-5-6-17(22)16(11-14)19(26)24-12-13-7-9-25(10-8-13)20(27)15-3-1-2-4-18(15)23/h1-6,11,13H,7-10,12H2,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRLSLCIFXKDSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=C(C=CC(=C2)Br)Cl)C(=O)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2402613.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2402616.png)

![4-[(2,3-dihydro-1H-indol-1-yl)methyl]oxan-4-ol](/img/structure/B2402618.png)

![(1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride](/img/structure/B2402624.png)

![3-ethyl-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2402625.png)

![N-[[4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]methyl]prop-2-enamide](/img/structure/B2402626.png)

![{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2402627.png)

![N-(2-ethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2402628.png)

![(Z)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2402629.png)

![(S)-tert-Butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B2402631.png)